![molecular formula C19H35N3O2 B6994791 2-methyl-1-[(3R)-3-(morpholin-4-ylmethyl)piperidin-1-yl]-2-piperidin-1-ylpropan-1-one](/img/structure/B6994791.png)
2-methyl-1-[(3R)-3-(morpholin-4-ylmethyl)piperidin-1-yl]-2-piperidin-1-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-[(3R)-3-(morpholin-4-ylmethyl)piperidin-1-yl]-2-piperidin-1-ylpropan-1-one is a complex organic compound that features multiple functional groups, including piperidinyl and morpholinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for this compound involves a multistep synthesis, starting from readily available piperidine derivatives
Step 1: Alkylation of piperidine with a suitable alkyl halide to introduce the 2-methyl group.
Step 2: Reaction with 1-(chloromethyl)-4-morpholine to attach the morpholinylmethyl group.
Step 3: Further functionalization of the intermediate with another piperidine derivative to finalize the structure.
Industrial Production Methods: On an industrial scale, this synthesis might involve continuous flow chemistry techniques to ensure efficient and scalable production. Precise temperature control, solvent management, and catalyst selection are critical to optimize yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound is capable of undergoing various chemical reactions, including:
Oxidation: Formation of more oxidized products by introducing oxygen atoms.
Reduction: Conversion to more reduced forms, often by removing oxygen atoms or adding hydrogen.
Substitution: Exchange of one functional group for another through nucleophilic or electrophilic substitution mechanisms.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: Utilization of alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed: The oxidation might yield ketones or carboxylic acids, while reduction typically results in alcohols or alkanes. Substitution reactions can produce a wide variety of derivatives depending on the substituents involved.
Scientific Research Applications
Chemistry: This compound serves as a crucial intermediate in the synthesis of more complex molecules, making it invaluable in organic synthesis protocols.
Biology: In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators.
Medicine: Pharmacologically active derivatives have been investigated for use in treating neurological disorders due to their action on specific receptors in the nervous system.
Industry: In industrial applications, this compound finds use in the synthesis of polymers, surfactants, and as a building block for specialty chemicals.
Mechanism of Action
The mechanism by which 2-methyl-1-[(3R)-3-(morpholin-4-ylmethyl)piperidin-1-yl]-2-piperidin-1-ylpropan-1-one exerts its effects often involves interaction with biological macromolecules. The piperidinyl and morpholinyl groups can interact with enzyme active sites or receptor binding pockets, leading to modulation of biological activity. This interaction typically involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitating either inhibition or activation of the target proteins.
Comparison with Similar Compounds
Similar Compounds:
1-[(3R)-3-(Morpholin-4-ylmethyl)piperidin-1-yl]ethanone: This compound differs primarily by lacking the additional piperidinyl group, resulting in different reactivity and biological activity.
2-Methyl-1-piperidin-1-ylpropan-1-one: Similar in the piperidinyl and methyl groups but without the morpholinylmethyl group, leading to altered chemical and pharmacological properties.
Uniqueness: The unique combination of piperidinyl and morpholinylmethyl groups in 2-methyl-1-[(3R)-3-(morpholin-4-ylmethyl)piperidin-1-yl]-2-piperidin-1-ylpropan-1-one endows it with distinctive properties not found in the similar compounds listed above. This uniqueness often translates to specialized applications, particularly in medicinal chemistry where specific structural features are required for targeted therapeutic effects.
Properties
IUPAC Name |
2-methyl-1-[(3R)-3-(morpholin-4-ylmethyl)piperidin-1-yl]-2-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c1-19(2,22-9-4-3-5-10-22)18(23)21-8-6-7-17(16-21)15-20-11-13-24-14-12-20/h17H,3-16H2,1-2H3/t17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYIQMGWYZZMEB-QGZVFWFLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)CN2CCOCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N1CCC[C@@H](C1)CN2CCOCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
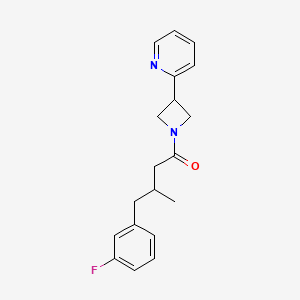
![2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide](/img/structure/B6994718.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B6994724.png)
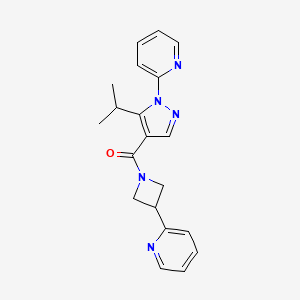
![2,4-Dimethyl-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]pent-4-en-1-one](/img/structure/B6994743.png)
![N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B6994749.png)
![N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]-2-pyrazin-2-ylpropanamide](/img/structure/B6994764.png)
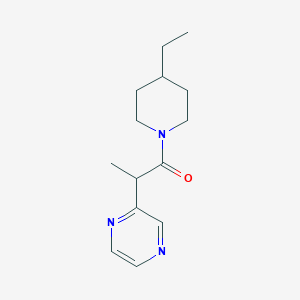
![N'-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide](/img/structure/B6994774.png)
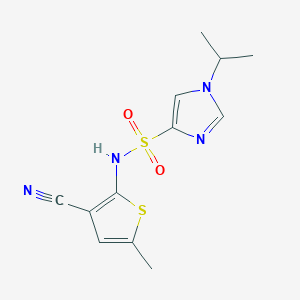
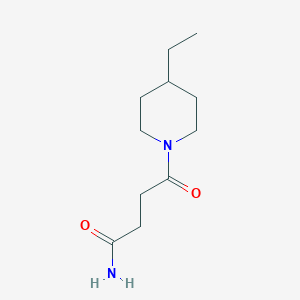
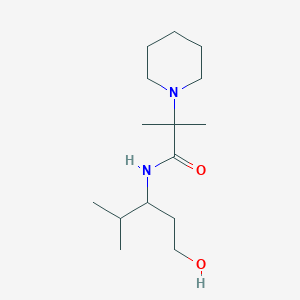
![N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxamide](/img/structure/B6994797.png)
![Methyl 3-[(2,3-dimethylimidazole-4-carbonyl)amino]propanoate](/img/structure/B6994806.png)
